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Compound of Interest

Compound Name: GSK1790627

Cat. No.: B8822579

A Note on GSK1790627: Initial searches for "GSK1790627" did not yield any publicly available
information. This designation may refer to an early-stage preclinical compound, an internal
identifier, or a discontinued program. Consequently, this guide will focus on synergistic data
available for key oncology assets within GSK's publicly disclosed pipeline.

This guide provides a comparative analysis of the synergistic effects of several GSK anticancer
drugs in combination with other therapeutic agents. The information is intended for
researchers, scientists, and drug development professionals, offering a summary of preclinical
rationale and clinical trial data.

Dostarlimab (Jemperli): A PD-1 Inhibitor Powering
Combinations

Dostarlimab is a humanized monoclonal antibody that targets the programmed cell death
protein-1 (PD-1). By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2,
dostarlimab restores T-cell-mediated anti-tumor immunity. Preclinical studies have suggested
that combining PD-1/PD-L1 inhibitors with chemotherapy or other targeted agents can have
synergistic effects.[1]

Synergy with Chemotherapy (Carboplatin and Paclitaxel)

Preclinical rationale suggests that the immunogenic cell death induced by chemotherapy can
enhance the efficacy of immune checkpoint inhibitors like dostarlimab.
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Clinical Evidence: The RUBY Trial

The Phase Il RUBY trial (NCT03981796) evaluated the efficacy and safety of dostarlimab in
combination with carboplatin and paclitaxel in patients with primary advanced or recurrent
endometrial cancer.[2][3]

Table 1: Key Efficacy Outcomes from the RUBY Trial (Part 1)[3]

. Dostarlimab + Placebo + Hazard Ratio
Endpoint P-value
Chemotherapy = Chemotherapy (95% CI)

Overall

Population

Progression-Free

) Not Reported Not Reported 0.69 (0.54-0.89) 0.0020
Survival (PFS)

dMMR/MSI-H

Population

Progression-Free

) 30.3 months 7.7 months 0.29 (0.17-0.50) <0.0001
Survival (PFS)

Overall Survival
(0S) at 24 Not Reported Not Reported 0.32 (0.17-0.63) 0.0002
months

Experimental Protocol: RUBY Trial (Part 1)[2][3]
o Study Design: A global, randomized, double-blind, placebo-controlled Phase llI trial.[3]

» Patient Population: Patients with primary advanced (Stage Il or IV) or first recurrent
endometrial cancer.[3]

o Treatment Arms:

o Arm 1: Dostarlimab (500 mg) plus carboplatin and paclitaxel every 3 weeks for 6 cycles,
followed by dostarlimab (1000 mg) monotherapy every 6 weeks for up to 3 years.[3]
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o Arm 2: Placebo plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by
placebo every 6 weeks for up to 3 years.[3]

e Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3]

Treatment Phase
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/ -> Placebo (Q6W) \
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Figure 1: RUBY Trial Experimental Workflow.

Synergy with PARP Inhibitor (Niraparib)

Preclinical studies have indicated a synergistic relationship between PARP inhibitors and
immune checkpoint inhibitors.[4][5] PARP inhibition can lead to DNA damage and increase
tumor mutational burden, potentially making tumors more immunogenic and responsive to PD-
1 blockade.

Clinical Evidence: The OPAL and MOONSTONE Trials

The OPAL (NCT03574779) and MOONSTONE/GOG-3032 (NCT03955471) phase Il trials
investigated the combination of niraparib and dostarlimab in patients with advanced solid
tumors.

Table 2: Efficacy of Niraparib and Dostarlimab Combination in Ovarian Cancer[6]
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.. ] Median

. Objective Disease .
. Patient Progression-

Trial . Response Control Rate .
Population Free Survival

Rate (ORR) (DCR)
(PFS)
Platinum-
OPAL (Cohort A) Resistant 17.1% 73.2% 7.9 months

Ovarian Cancer

Experimental Protocol: OPAL Trial (Cohort A)[7]
o Study Design: A single-arm, open-label, phase Il trial.

» Patient Population: Patients with platinum-resistant ovarian cancer who had received 1-2
prior lines of therapy.

o Treatment Regimen:
o Niraparib: 200 mg or 300 mg orally once dalily.

o Dostarlimab: 500 mg intravenously every 3 weeks for 4 cycles, then 1000 mg every 6
weeks.

o Bevacizumab: 15 mg/kg intravenously every 3 weeks.

e Primary Endpoint: Objective response rate (ORR).

Belantamab Mafodotin (Blenrep): An Anti-BCMA
ADC with Synergistic Potential

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation
antigen (BCMA), a protein highly expressed on multiple myeloma cells.[8] Upon binding to
BCMA, the ADC is internalized, and the cytotoxic agent monomethyl auristatin F (MMAF) is
released, leading to cancer cell death.[8] Preclinical studies have shown that belantamab
mafodotin has synergistic anti-tumor activity when combined with standard-of-care agents in
multiple myeloma.[2]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11371093/
https://cdn.clinicaltrials.gov/large-docs/47/NCT04246047/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/47/NCT04246047/Prot_000.pdf
https://clinicaltrials.gov/study/NCT03981796
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Synergy with Proteasome Inhibitor (Bortezomib) and
Dexamethasone

Preclinical in vitro studies have demonstrated that combining belantamab mafodotin with
bortezomib leads to synergistic activity in multiple myeloma cell lines.[2]

Clinical Evidence: The DREAMM-7 Trial

The Phase Il DREAMM-7 trial (NCT04246047) compared the efficacy of belantamab
mafodotin in combination with bortezomib and dexamethasone (BVd) versus daratumumab,
bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma.

[4]

Table 3: Key Efficacy Outcomes from the DREAMM-7 Trial[4]

Belantamab
. Daratumumab +
Mafodotin + ] .
. . Bortezomib + Hazard Ratio (95%
Endpoint Bortezomib +
Dexamethasone Cl)
Dexamethasone
(DVd)
(BVvd)
Median Progression-
) 36.6 months 13.4 months 0.41 (0.31-0.53)
Free Survival (PFS)
Overall Survival (OS) Not Reached Not Reached 0.57 (0.40-0.80)

Experimental Protocol: DREAMM-7 Trial[4][9]
o Study Design: A global, randomized, open-label, Phase Il head-to-head trial.[6]

o Patient Population: Patients with relapsed/refractory multiple myeloma who had received at
least one prior line of therapy.[6]

o Treatment Arms:

o Arm A: Belantamab mafodotin (2.5 mg/kg IV Q3W) + Bortezomib (1.3 mg/m?) +
Dexamethasone.[6]
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o Arm B: Daratumumab + Bortezomib + Dexamethasone.

e Primary Endpoint: Progression-free survival (PFS).[4]
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Figure 2: DREAMM-7 Trial Experimental Workflow.

Synergy with Immunomodulatory Agent (Pomalidomide)
and Dexamethasone

Preclinical evidence also supports the synergistic combination of belantamab mafodotin with
immunomodulatory drugs like pomalidomide.[2]

Clinical Evidence: The DREAMM-8 Trial

The Phase Il DREAMM-8 trial (NCT04484623) evaluated belantamab mafodotin in
combination with pomalidomide and dexamethasone (BPd) versus pomalidomide, bortezomib,
and dexamethasone (PVd) in patients with relapsed/refractory multiple myeloma.[10]

Table 4: Key Efficacy Outcomes from the DREAMM-8 Trial[11]
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Belantamab
Mafodotin +
Pomalidomide

Pomalidomide
+ Bortezomib

Hazard Ratio

Endpoint P-value
+ (95% CI)
Dexamethason
Dexamethason
e (Pvd)
e (BPd)
12-month
Progression-Free  71% (63-78) 51% (42-60) 0.52 (0.37-0.73) <0.001
Survival
Overall
Response Rate 77% (70-84) 72% (64-79) - -
(ORR)
Complete
Response or 40% (32-48) 16% (11-23) - -
better

Experimental Protocol: DREAMM-8 Trial[1][10]

o Study Design: A Phase 3, randomized, open-label trial.[10]

» Patient Population: Lenalidomide-exposed patients with relapsed or refractory myeloma after

at least one line of therapy.[11]

e Treatment Arms:

o BPd group: Belantamab mafodotin, pomalidomide, and dexamethasone.[11]

o PVd group: Pomalidomide, bortezomib, and dexamethasone.[11]

e Primary Endpoint: Progression-free survival.[11]
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Figure 3: Simplified PD-1 Signaling Pathway.
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Figure 4: Belantamab Mafodotin Mechanism of Action.

Conclusion

The combination of GSK's oncology assets with other anticancer drugs demonstrates
significant synergistic potential, translating into improved clinical outcomes in various cancer
types. Dostarlimab, in combination with chemotherapy and PARP inhibitors, has shown
promising efficacy in endometrial and other solid tumors. Belantamab mafodotin, when
combined with standard-of-care agents, has significantly improved progression-free survival in
relapsed/refractory multiple myeloma. These findings underscore the importance of rational
combination strategies in advancing cancer therapy. Further research is warranted to elucidate
the precise molecular mechanisms of synergy and to identify patient populations most likely to
benefit from these combination regimens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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